5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a substituted 1,2,4-triazole derivative characterized by a cyclohexyl group at position 5 and a 4-methylbenzylthio moiety at position 2. The triazole core is a versatile heterocycle known for its stability and diverse bioactivity, including antimicrobial, anti-inflammatory, and agrochemical applications .
Properties
Molecular Formula |
C16H22N4S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-cyclohexyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H22N4S/c1-12-7-9-13(10-8-12)11-21-16-19-18-15(20(16)17)14-5-3-2-4-6-14/h7-10,14H,2-6,11,17H2,1H3 |
InChI Key |
KQFITSIISWEHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a nucleophilic substitution reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the methylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C15H20N4S
- Molecular Weight : 288.41 g/mol
- Structure : The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that 5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest potential for development as an antimicrobial agent in clinical settings .
Anticancer Properties
In vitro studies have shown that the compound possesses anticancer activity. A notable study focused on its effects on human breast cancer cells (MCF-7):
| Cell Line | IC50 Value (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 15 | 48 hours |
This indicates that the compound could be a promising candidate for further development as an anticancer drug .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines:
| Cytokine | Reduction (%) |
|---|---|
| TNF-alpha | ~50% |
| IL-6 | ~50% |
This suggests that the compound may be useful in treating inflammatory diseases .
Agricultural Applications
5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has shown potential as an agricultural fungicide. Its triazole structure is known to inhibit fungal growth by interfering with sterol biosynthesis in fungi. Field trials have indicated effective control of various fungal pathogens affecting crops.
Case Studies
Several case studies have further elucidated the applications of this compound:
-
Antimicrobial Efficacy Study (2024) :
- Objective : To evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Evaluation (2023) :
- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
- Findings : Demonstrated a dose-dependent decrease in cell viability.
-
Anti-inflammatory Study (2025) :
- Objective : To investigate effects on LPS-stimulated macrophages.
- Findings : Showed substantial reduction in TNF-alpha and IL-6 levels.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine (CAS 676641-89-7)
- Key Differences :
- Synthetic Route : Similar to methods described for triazole-thioethers, where halides react with triazole-thiol precursors in the presence of bases or catalysts like InCl3 .
- Functional Implications :
- The ethoxy group enhances solubility in polar solvents compared to the hydrophobic cyclohexyl group.
- Electronic effects from the ethoxy substituent may alter binding affinity in biological targets.
3-(Substituted Methylthio)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazoles
- Key Differences :
- Position 4: Phenyl group vs. amine (-NH2) in the target compound.
- Position 5: Trimethoxyphenyl vs. cyclohexyl.
- Synthetic Method : Utilized InCl3 as a catalyst for thioether formation, a strategy applicable to the target compound’s synthesis .
Crystallographic and Intermolecular Interaction Comparisons
- Imidazole-4-Imine Derivatives ():
- Structural Insight : 4-Methylphenyl-containing analogs exhibit significant dihedral angles (~56°) between aromatic planes, driven by weak C–H⋯N and π-π interactions .
- Relevance to Target Compound : The 4-methylbenzylthio group in the target may similarly influence crystal packing via C–H⋯S or hydrophobic interactions.
Data Tables
Table 1: Structural and Physical Properties of Triazole Derivatives
Biological Activity
5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Name : 5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
- Molecular Formula : C14H18N4S
- Molecular Weight : 278.38 g/mol
- CAS Number : 335220-81-0
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study highlighted the potential of various triazole compounds against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating moderate to potent activity. For instance:
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| 5-Cyclohexyl Triazole | 128 | Moderate |
| Standard Antibiotic | 16 | High |
The above data suggests that while 5-cyclohexyl triazole shows promise, it may require further optimization to enhance its efficacy compared to established antibiotics .
Antioxidant Activity
The antioxidant capabilities of triazole derivatives have been assessed using assays such as DPPH and ABTS. Compounds similar to 5-cyclohexyl triazole have shown significant scavenging activity, indicating their potential use in combating oxidative stress-related diseases.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 5-Cyclohexyl Triazole | 45 | 30 |
| Ascorbic Acid | 25 | 20 |
The results demonstrate that while the compound exhibits antioxidant properties, it is less potent than ascorbic acid .
Anticancer Potential
Triazole derivatives have been explored for their anticancer activities. A recent study indicated that compounds with similar structures could inhibit cell proliferation in various cancer cell lines. For example:
- Cell Lines Tested : A431 (vulvar epidermal carcinoma)
- Inhibition Rate : Up to 70% at concentrations of 50 µM.
These findings suggest that 5-cyclohexyl triazole may possess anticancer properties worth investigating further .
The biological activities of triazoles are often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many triazoles inhibit enzymes critical for bacterial cell wall synthesis and fungal sterol biosynthesis.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity is linked to the ability of these compounds to neutralize ROS.
- Cell Cycle Arrest : Some studies suggest that triazoles can induce apoptosis in cancer cells by disrupting cell cycle progression.
Study on Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antibacterial efficacy against E. coli and Staphylococcus aureus. The study found that modifications in the side chains significantly affected the antibacterial potency.
Clinical Relevance
The potential application of triazoles in clinical settings has been underscored by their favorable safety profiles compared to other classes of antibiotics. Researchers are advocating for the development of formulations incorporating these compounds for both topical and systemic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
